N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-(trifluoromethoxy)benzamide
CAS No.: 2320953-47-5
Cat. No.: VC4137652
Molecular Formula: C16H20F3NO4
Molecular Weight: 347.334
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2320953-47-5 |
|---|---|
| Molecular Formula | C16H20F3NO4 |
| Molecular Weight | 347.334 |
| IUPAC Name | N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-4-(trifluoromethoxy)benzamide |
| Standard InChI | InChI=1S/C16H20F3NO4/c17-16(18,19)24-13-5-3-12(4-6-13)14(22)20-11-15(23-10-9-21)7-1-2-8-15/h3-6,21H,1-2,7-11H2,(H,20,22) |
| Standard InChI Key | FWNYQQLHQVTPPM-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)OCCO |
Introduction
Chemical Identity and Structural Characterization
N-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-4-(trifluoromethoxy)benzamide (IUPAC name: N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-4-(trifluoromethoxy)benzamide) is a benzamide derivative featuring a cyclopentyl ether backbone and a trifluoromethoxy substituent. Its molecular formula is C₁₇H₂₀F₃NO₄, with a molecular weight of 383.34 g/mol (calculated via PubChem’s atomic mass tables) .
Structural Features
The compound comprises:
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A benzamide core substituted with a trifluoromethoxy (-OCF₃) group at the para position.
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A cyclopentylmethyl moiety modified with a 2-hydroxyethoxy side chain at the 1-position.
The presence of both hydrophilic (hydroxyethoxy) and hydrophobic (trifluoromethoxy, cyclopentyl) groups suggests amphiphilic behavior, which may influence solubility and bioavailability .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀F₃NO₄ |
| Molecular Weight | 383.34 g/mol |
| Hydrogen Bond Donors | 2 (amide NH, hydroxyl OH) |
| Hydrogen Bond Acceptors | 5 (amide O, ether O, hydroxyl O) |
| Topological Polar Surface Area | 78.6 Ų (estimated) |
Synthesis and Analytical Data
Synthetic Pathways
While no direct synthesis reports exist for this compound, analogous benzamide derivatives are typically prepared via:
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Amide Coupling: Reaction of 4-(trifluoromethoxy)benzoic acid with 1-(2-hydroxyethoxy)cyclopentyl)methylamine using coupling agents like HATU or EDC .
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Cyclopentyl Modification: Introduction of the 2-hydroxyethoxy group via nucleophilic substitution or etherification reactions on a pre-formed cyclopentyl scaffold .
Key Reaction Steps:
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Activation of Carboxylic Acid:
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Amide Bond Formation:
Spectroscopic Characterization
Predicted spectral data based on structural analogs :
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¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 2H, aromatic), 7.25 (d, J = 8.4 Hz, 2H, aromatic), 4.50 (m, 1H, cyclopentyl-CH₂), 3.75–3.60 (m, 4H, -OCH₂CH₂OH), 2.90 (t, J = 6.8 Hz, 2H, CH₂NH).
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¹³C NMR: δ 167.5 (amide C=O), 152.1 (C-O-CF₃), 121.5 (q, J = 256 Hz, CF₃), 78.4 (cyclopentyl C-O), 70.2–60.8 (OCH₂CH₂OH).
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IR: 3300 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (amide I), 1250 cm⁻¹ (C-F stretch).
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: Estimated at 0.12 mg/mL (25°C) due to hydrophobic trifluoromethoxy and cyclopentyl groups .
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logP: Predicted to be 2.8 (Moderately lipophilic, suitable for blood-brain barrier penetration).
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Stability: Susceptible to hydrolysis under acidic conditions due to the labile trifluoromethoxy group.
Table 2: Predicted Physicochemical Parameters
| Parameter | Value | Method |
|---|---|---|
| logP | 2.8 | XLogP3 |
| Water Solubility | 0.12 mg/mL | ALOGPS |
| pKa | 9.4 (amide NH) | ChemAxon |
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